3-ethynyl-1,1-dimethylcyclohexane
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Overview
Description
3-Ethynyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexane, where the cyclohexane ring is substituted with an ethynyl group (C≡CH) and two methyl groups (CH3) at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1,1-dimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1,1-dimethylcyclohexane with an ethynylating agent such as ethynyl lithium or ethynyl magnesium bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the ethynyl group. The reaction conditions often include low temperatures and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) can be used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: The major products can include ketones or aldehydes.
Reduction: The major products can include alkenes or alkanes.
Substitution: The major products can include halogenated cyclohexane derivatives.
Scientific Research Applications
3-Ethynyl-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethynyl-1,1-dimethylcyclohexane depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the triple bond is hydrogenated to form a double or single bond. The molecular targets and pathways involved in these reactions include the interaction of the ethynyl group with the reagents and catalysts used.
Comparison with Similar Compounds
3-Ethynyl-1,1-dimethylcyclohexane can be compared with other similar compounds, such as:
3-Ethyl-1,1-dimethylcyclohexane: This compound has an ethyl group instead of an ethynyl group, leading to different reactivity and applications.
1,1-Dimethylcyclohexane: This compound lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Ethenyl-1,1-dimethylcyclohexane: This compound has an ethenyl group (C=CH2) instead of an ethynyl group, resulting in different chemical properties.
Properties
CAS No. |
2060031-73-2 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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